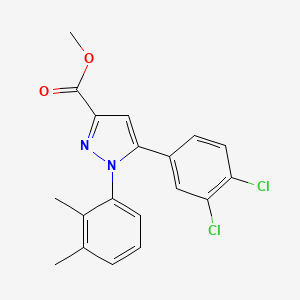
胸腺嘧啶-1-乙酸
描述
Thymine-1-acetic acid (TAA) is a modified nucleobase with the molecular formula C7H8N2O4 . It is often used to add thymine functionality to materials .
Synthesis Analysis
The synthesis of Thymine-1-acetic acid involves the reaction of thymine with hexamethyldisilazane and ammonium sulfate . The reaction is stirred and heated at reflux until no more gas is evolved .Molecular Structure Analysis
The molecular weight of Thymine-1-acetic acid is 184.15 g/mol . Its IUPAC name is 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid .Chemical Reactions Analysis
Thymine-1-acetic acid has been studied using Raman spectroscopy and density functional theory (DFT) simulated Raman spectra . The study revealed its likely adsorption orientation on silver nanoparticles .Physical And Chemical Properties Analysis
Thymine-1-acetic acid is a solid substance . Its melting point ranges from 272 to 278 °C .科学研究应用
医学:生物标志物研究
胸腺嘧啶-1-乙酸已被探索作为肾癌的潜在生物标志物。 研究表明,胸腺嘧啶二聚体(包括胸腺嘧啶-1-乙酸衍生物)可以作为非典型但有希望的肾细胞癌 (RCC) 生物标志物,有助于诊断和治疗该疾病 .
生物技术:核酸相互作用
在生物技术研究中,胸腺嘧啶-1-乙酸用于研究与 DNA 和 RNA 结合的核肽。 这些研究对于理解核酸与蛋白质之间的相互作用至关重要,这可以推动基因治疗和药物设计方面的进步 .
农业:土壤肥力和植物健康
研究表明,包括胸腺嘧啶-1-乙酸衍生物在内的有机酸在土壤肥力中起着重要作用。 它们参与矿物质的溶解、植物病原体的生物控制,并能增强养分循环,从而有助于可持续农业实践 .
环境科学:汞离子检测
胸腺嘧啶-1-乙酸已被用于制造高度灵敏的纳米传感器,用于检测环境样品中的汞离子。 该应用对于监测和保护水质以及人类健康免受重金属污染至关重要 .
材料科学:纳米粒子功能化
在材料科学中,胸腺嘧啶-1-乙酸用于功能化金纳米粒子。 这些功能化的纳米粒子在开发光纤表面等离子体共振传感器方面有应用,这些传感器可用于检测各种化学物质 .
分析化学:荧光探针
胸腺嘧啶-1-乙酸是合成用于分析化学的荧光探针的必要组成部分。 这些探针旨在选择性地检测特定离子或分子,这对各种分析应用至关重要,包括质量控制和环境监测 .
安全和危害
作用机制
Target of Action
It has been used in the formation of copper(ii) coordination complexes . The compound’s role in these complexes suggests that it may interact with metal ions or other ligands in biological systems.
Mode of Action
It is known to participate in the formation of copper(II) coordination complexes . In these complexes, Thymine-1-acetic acid acts as a ligand, binding to copper ions. This suggests that the compound may interact with its targets through coordination bonds, leading to changes in the targets’ chemical or physical properties.
Biochemical Pathways
Given its structural similarity to thymine, a key component of dna, it may potentially interact with biochemical pathways involving nucleic acids .
Result of Action
Its role in the formation of copper(II) coordination complexes suggests that it may influence the properties and behaviors of these complexes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Thymine-1-acetic acid. Factors such as pH, temperature, and the presence of other chemical species (e.g., metal ions) may affect its ability to form coordination complexes and interact with its targets .
属性
IUPAC Name |
2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMCKHDYUDRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357488 | |
| Record name | Thymine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20924-05-4 | |
| Record name | Thymine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[1-(4-chloro-3-nitrophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B1363019.png)
![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)




![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)






